molecular formula C8H9NO3 B1315746 5,6-Dimethoxynicotinaldehyde CAS No. 52605-99-9

5,6-Dimethoxynicotinaldehyde

Cat. No.: B1315746
CAS No.: 52605-99-9
M. Wt: 167.16 g/mol
InChI Key: BVQOHVMOURVZMO-UHFFFAOYSA-N
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Description

5,6-Dimethoxynicotinaldehyde is an organic compound with the molecular formula C8H9NO3 It is a derivative of nicotinaldehyde, characterized by the presence of two methoxy groups at the 5th and 6th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxynicotinaldehyde typically involves the oxidation of 2,3-dimethoxy-5-vinylpyridine. The process can be summarized in the following steps:

    Stage 1: 2,3-dimethoxy-5-vinylpyridine is reacted with osmium (VIII) oxide and 4-methylmorpholine N-oxide in tetrahydrofuran and water at room temperature for 30 minutes.

    Stage 2: Sodium periodate is added to the reaction mixture, which is then stirred at room temperature for 12 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and safety measures are in place.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.

Major Products:

    Oxidation: 5,6-Dimethoxynicotinic acid.

    Reduction: 5,6-Dimethoxynicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-Dimethoxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxynicotinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 5,6-Dimethoxypicolinaldehyde
  • 5-Chloro-2-methoxynicotinaldehyde
  • 5,6-Dimethoxynicotinaldehyde oxime

Comparison: this compound is unique due to the specific positioning of the methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, 5,6-Dimethoxypicolinaldehyde has a similar structure but may exhibit different reactivity due to the presence of a different functional group .

Properties

IUPAC Name

5,6-dimethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQOHVMOURVZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557127
Record name 5,6-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52605-99-9
Record name 5,6-Dimethoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-Bromo-2,3-dimethoxy-pyridine (43 g) in THF (500 ml) at −78° C. was added n-butyllithium (191 mmol). After stirring for 30 minutes at −78° C. DMF (28.8 g) was added dropwise and the reaction mixture was stirred at −78° C. for 2 hours. The reaction mixture was quenched with NH4Cl (saturated in water, 500 ml). The aqueous layer was extracted with ethyl acetate, the organic phases were washed with brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by chromatography on silica eluting with heptane with increasing amounts of ethyl acetate.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
191 mmol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
28.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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